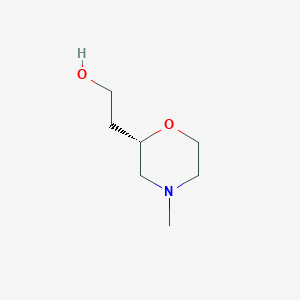
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a chiral center in this compound makes it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylmorpholine and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over reaction parameters.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Automated Processes: Automated processes and continuous flow techniques are employed to increase efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biological effects.
Receptor Interaction: The compound may interact with receptors on cell surfaces, triggering signaling pathways.
Metabolic Pathways: It can be metabolized by the body, leading to the formation of active metabolites that exert their effects.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the chiral center.
4-Methylmorpholine: Lacks the ethan-1-ol group.
2-(4-Methylmorpholin-2-yl)ethanol: The racemic mixture of the compound.
Uniqueness
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution studies.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-[(2S)-4-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
KMNCMJBGDUZKRM-ZETCQYMHSA-N |
異性体SMILES |
CN1CCO[C@H](C1)CCO |
正規SMILES |
CN1CCOC(C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)



![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
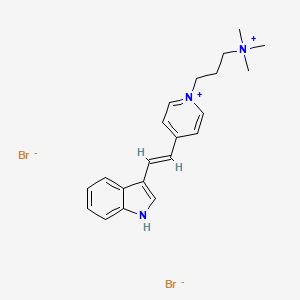
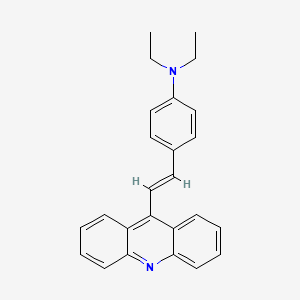
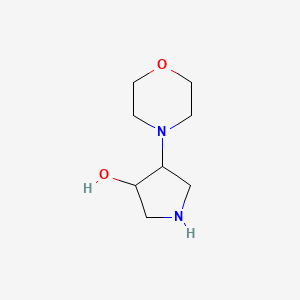
![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
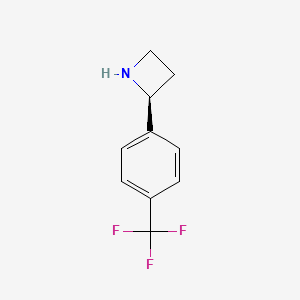
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
